Methyl 3-(1H-indol-7-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

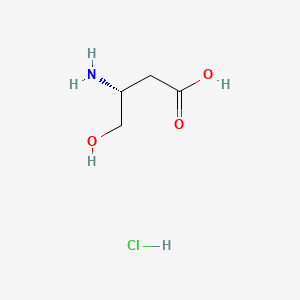

Methyl 3-(1H-indol-7-yl)acrylate, also known as MIA, is an organic compound that has been used in a variety of scientific applications, such as as a reagent in organic synthesis and a potential therapeutic agent. MIA is a derivative of indole, a nitrogen-containing heterocyclic compound that is found in many natural products and pharmaceuticals. MIA has been used as a reagent in organic synthesis and as a potential therapeutic agent due to its unique structure and properties.

Scientific Research Applications

1. Alkylation of Heterocycles

Methyl 3-(1H-indol-7-yl)acrylate is generated in situ from dimethyl 3,3'-dithiodipropionate in a basic medium and applied for the alkylation of indoles and other nitrogen heterocycles. This process results in a series of 3-(heteroaryl-substituted) propionates, providing a mechanistic understanding of acrylate generation and its subsequent application in heterocycle alkylation (Hamel & Girard, 2000).

2. Synthesis of Functionalized Indol-3-yl Acrylates

In the presence of FeCl3 as a catalyst, this compound participates in one-pot domino reactions, leading to the facile synthesis of functionalized indol-3-yl acrylates. This process is significant for the stereoselective formation of these compounds, confirmed by 1H NMR spectra and single crystal structures (Zhang, Sun, & Yan, 2012).

3. Waste Gas Treatment

A biotrickling filter (BTF) packed with ceramic particles has been utilized for the effective treatment of methyl acrylate waste gas. The BTF demonstrates high removal efficiency, with no detectable levels of methyl acrylate under certain conditions, highlighting its potential for industrial applications in waste gas treatment (Wu, Yin, Quan, Fang, & Yin, 2016).

4. Stereoselective Synthesis

This compound is used in a mild and robust method for the stereoselective synthesis of various biologically significant compounds, such as carbazoles, γ-carbolines, and the marine alkaloid prenostodione. This synthesis involves a condensation reaction and demonstrates the versatility of this compound in synthesizing complex biological molecules (Biswas, Jaiswal, Singh, Mobin, & Samanta, 2013).

Mechanism of Action

Target of Action

Methyl 3-(1H-indol-7-yl)acrylate is a derivative of indole, a heterocyclic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , this compound may have diverse molecular and cellular effects.

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

Methyl 3-(1H-indol-7-yl)acrylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, it can influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can lead to alterations in cellular signaling and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which are involved in the uptake of various endogenous and exogenous compounds . The compound’s distribution within tissues can affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments or organelles. These interactions can modulate its biochemical properties and cellular effects.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Methyl 3-(1H-indol-7-yl)acrylate can be achieved through a three-step reaction pathway involving the alkylation of indole, followed by the Vilsmeier-Haack reaction and finally, esterification.", "Starting Materials": [ "Indole", "Methyl acrylate", "POCl3", "DMF", "NaHCO3", "Methanol", "Diethyl ether", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Alkylation of Indole", "- Dissolve Indole in DMF and cool the solution to 0°C.", "- Add NaHCO3 and Methyl acrylate to the solution and stir for 2 hours.", "- Quench the reaction with water and extract the product with diethyl ether.", "- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 2: Vilsmeier-Haack Reaction", "- Dissolve the crude product from step 1 in DMF.", "- Add POCl3 dropwise to the solution under stirring at 0°C.", "- Allow the reaction to proceed for 2 hours at room temperature.", "- Quench the reaction with water and extract the product with diethyl ether.", "- Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 3: Esterification", "- Dissolve the crude product from step 2 in methanol.", "- Add a catalytic amount of HCl and reflux the solution for 2 hours.", "- Evaporate the solvent and purify the product by column chromatography to obtain Methyl 3-(1H-indol-7-yl)acrylate." ] } | |

| 104682-97-5 | |

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 3-(1H-indol-7-yl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3 |

InChI Key |

XOLBSBOCRAAKLU-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)

![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)